molecular formula C14H17N5O2 B11048272 6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile

6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile

Cat. No.: B11048272
M. Wt: 287.32 g/mol
InChI Key: YLSLBDAKYXXSDL-UHFFFAOYSA-N
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Description

6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile: is a complex heterocyclic compound. Let’s break down its structure:

  • The indole nucleus forms the core of this compound. Indole is a benzopyrrole with aromatic properties, and it plays a crucial role in various synthetic drug molecules.
  • The compound contains an amino group , a morpholine ring , and a carbonitrile group , contributing to its diverse properties.

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the Fischer indole synthesis . This method typically starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by cyclization to form the indole ring .

Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories may synthesize it using custom routes.

Chemical Reactions Analysis

Reactivity: The compound’s reactivity arises from its indole scaffold. It can undergo various reactions, including:

    Electrophilic substitution: Due to the excess π-electrons delocalization, electrophilic substitutions readily occur on the indole ring.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents can be introduced at different positions.

Common Reagents and Conditions:

    Electrophilic substitution: Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄), and halogens (e.g., Br₂, Cl₂).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the carbonitrile group could yield an amine derivative.

Scientific Research Applications

Chemistry:

    Building block: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Pharmacophore: Its indole scaffold contributes to its biological activity.

Biology and Medicine: Industry:

    Drug Development: The compound’s unique structure makes it valuable for drug discovery.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its targets and pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives. Its distinct features may set it apart from other molecules.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

6-amino-1-imino-3,4-dimethyl-8-morpholin-4-yl-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile

InChI

InChI=1S/C14H17N5O2/c1-8-9(2)21-13(17)14(8)10(7-15)11(18-12(14)16)19-3-5-20-6-4-19/h17H,3-6H2,1-2H3,(H2,16,18)

InChI Key

YLSLBDAKYXXSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N)C12C(=C(N=C2N)N3CCOCC3)C#N)C

Origin of Product

United States

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